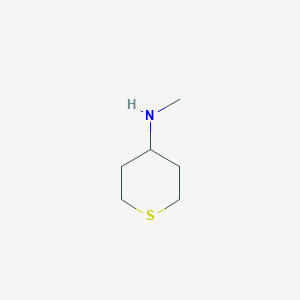

N-methyltetrahydro-2H-thiopyran-4-amine

Übersicht

Beschreibung

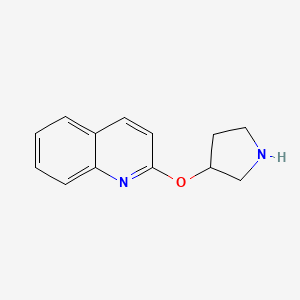

“N-methyltetrahydro-2H-thiopyran-4-amine”, also known as MTPT, is a chemical compound with potential applications in various fields including medicinal chemistry, agricultural chemistry, and material science. It has a molecular weight of 115.18 .

Molecular Structure Analysis

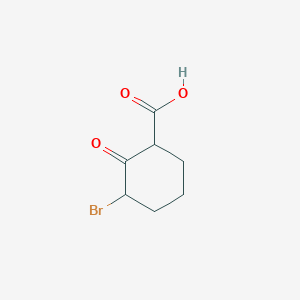

“this compound” contains a total of 21 bonds; 8 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 sulfide . Its InChI Code is 1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Medicinal Chemistry Applications

Scalable Preparation of Cyclic Sulfones A study detailed the synthetic strategies for preparing 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, a cyclic sulfone that serves as an essential building block for medicinal chemistry. The development of a practical and scalable protocol enables the synthesis of this compound from commercially available materials, facilitating the production of various 4,4-disubstituted cyclic sulfone derivatives crucial for drug discovery (Hugelshofer et al., 2021).

Constrained Linear Oligopeptides Research into spiroheterocyclic 2H-azirin-3-amines, including a derivative related to N-methyltetrahydro-2H-thiopyran-4-amine, has shown their utility in synthesizing dipeptides with rigid helical conformations. These findings highlight the compound's role in constructing sterically congested oligopeptides, which adopt unique conformations beneficial for developing novel bioactive molecules (Stoykova, Linden, & Heimgartner, 2013).

Reductive Amination and Synthesis of Amines Another study focused on the efficient synthesis of N-methyl- and N-alkylamines via reductive amination using cobalt oxide nanoparticles. This research underscores the importance of this compound and related structures in the synthesis of life-science molecules and their roles in regulating biological activities (Senthamarai et al., 2018).

Peptide Synthesis The synthesis of a novel 2H-azirin-3-amine derivative from tetrahydro-2H-thiopyran-4-carboxylic acid, illustrating its usefulness as a synthon in peptide synthesis, exemplifies the compound's utility in creating sulfur-containing dipeptide segments. This application is crucial for advancing peptide-based drug development (Stoykova, Linden, & Heimgartner, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .

Wirkmechanismus

Target of Action

This compound, also known as N-methyltetrahydro-2H-thiopyran-4-amine , is a chemical of interest in various research fields.

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur

Biochemical Pathways

The biochemical pathways affected by N-methylthian-4-amine are currently unknown. Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, how the compound affects these reactions

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

These effects would typically include changes in cellular function or structure as a result of the compound’s interaction with its target

Action Environment

Environmental factors can significantly impact the effectiveness and stability of a compound

Eigenschaften

IUPAC Name |

N-methylthian-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKZOGQAVBTWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)

![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)

![4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate](/img/structure/B3117005.png)

![N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine](/img/structure/B3117024.png)